1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
1-[5-chloro-2-(chloromethyl)phenyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-4-7-1-2-8(11)3-9(7)14-6-12-5-13-14/h1-3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXZMKQZFZWETG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=NC=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole class of compounds, which have garnered significant interest due to their diverse biological activities. This compound exhibits potential in various therapeutic areas, including antibacterial and antifungal applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
- IUPAC Name : 1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole
- Molecular Formula : C9H7Cl2N3
- Molecular Weight : 228.07 g/mol
- CAS Number : 1803562-23-3
Biological Activity Overview
The biological activity of 1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole has been explored in several studies, highlighting its potential as an antibacterial and antifungal agent.
Antibacterial Activity
Research indicates that derivatives of 1,2,4-triazole display a broad spectrum of antibacterial properties. For instance:
- Study Findings : A literature review emphasized that various 1,2,4-triazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives ranged from 0.25 to 32 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Triazole Derivative A | 0.25 | MRSA |
| Triazole Derivative B | 16 | E. coli |
| Triazole Derivative C | 32 | P. aeruginosa |
Antifungal Activity
The triazole core is known for its antifungal properties. Compounds similar to 1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole have been incorporated into clinically used antifungals like itraconazole and voriconazole. These compounds act by inhibiting fungal cytochrome P450 enzymes involved in ergosterol biosynthesis .
Case Studies
Several studies have investigated the biological effects of triazole derivatives:
- Antibacterial Screening : A study screened various triazole derivatives against a panel of bacteria including Bacillus subtilis, revealing that certain modifications in the triazole structure significantly enhanced antibacterial efficacy .
- Molecular Docking Studies : Molecular docking analyses indicated that the presence of specific substituents on the triazole ring can improve binding affinity to bacterial targets such as DNA gyrase, which is crucial for bacterial DNA replication .
- Cytotoxicity Assessments : In vitro cytotoxicity studies have shown that some derivatives possess selective toxicity towards cancer cells while sparing normal cells, indicating potential for anticancer applications .
Scientific Research Applications
Chemistry
1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole serves as a crucial building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, facilitating the development of new compounds with desirable properties.
Biology
This compound has been investigated for its potential biological activities:
- Antimicrobial Activity : It exhibits significant efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for some microorganisms are as follows:
| Microorganism | Activity (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 - 2 μg/mL |
| Escherichia coli | 0.5 - 4 μg/mL |
| Candida albicans | 0.12 - 3 μg/mL |
These results suggest that the compound may be effective against resistant strains similar to other triazole derivatives.
Medicine
The compound is explored as a potential therapeutic agent due to its ability to interact with biological targets. Its mechanism of action typically involves binding to enzymes or receptors, inhibiting their activity or altering their function. This characteristic makes it a candidate for developing new pharmaceuticals targeting various diseases.
Industry
In industrial applications, 1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole is utilized in the development of new materials and agrochemicals. Its unique properties allow for innovations in product formulations across different sectors.
Case Study 1: Antifungal Properties
Research conducted on the antifungal properties of triazole derivatives has shown that compounds similar to 1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole demonstrate significant effectiveness against fungal pathogens. In particular, studies have indicated that this compound can inhibit the growth of Candida species at low concentrations, making it a potential candidate for antifungal drug development .
Case Study 2: Synthesis of Novel Compounds
In synthetic chemistry, this triazole derivative has been employed as a precursor for creating novel compounds with enhanced biological activity. For example, researchers have successfully synthesized analogs that exhibit improved antimicrobial properties by modifying the triazole ring structure while retaining the chloromethyl group .
Comparison with Similar Compounds
Structural Analogues with Chlorophenyl Substituents
A. 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole
- Structure : Lacks the 5-chloro substituent on the phenyl ring.
- Implications : The absence of the 5-chloro group reduces steric hindrance and may alter reactivity in nucleophilic substitution reactions.
- Source : Listed in metabolite studies, suggesting differences in metabolic pathways compared to the target compound .
B. 1-[4-(Aminosulfonyl)phenyl]-1H-1,2,4-triazole Derivatives
- Structure : Features a sulfonamide group at the 4-position of the phenyl ring.
- Activity : Compounds 38a-d exhibited potent anti-inflammatory activity, with substituents like 4-methoxyphenyl enhancing efficacy.
- Comparison : The chloromethyl and chloro groups in the target compound may prioritize electrophilic interactions over hydrogen bonding (unlike sulfonamides) .
Triazole Derivatives with Heterocyclic Modifications
A. 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Structure : Combines a triazole-thione with a benzoxazole ring.
- Activity : Demonstrated antimicrobial properties (IR: 1243 cm⁻¹ for C=S stretch).
- Comparison : The thione group increases hydrogen-bonding capacity, whereas the target compound’s chloromethyl group enhances electrophilicity .
B. 1-[[2-(4-(Trifluoromethyl)-1H-1,2,3-triazol-1-yl)phenyl]pyridinone]-1,2,4-triazole (Asundexian)
- Structure: A complex pyridinone-triazole hybrid with trifluoromethyl and radiolabeled groups.
- Application : Used in pharmacokinetic studies (e.g., [¹⁴C] labeling).
- Comparison: The pyridinone moiety broadens pharmacological applications, unlike the simpler phenyl-triazole scaffold of the target compound .
Pesticidal Triazoles
A. Difenoconazole
- Structure: Contains a 1,3-dioxolane ring and chlorophenoxy group.
- Application : Broad-spectrum fungicide.
- Comparison : The dioxolane ring enhances environmental persistence, whereas the target compound’s chloromethyl group may limit stability .
B. (+)-1-[2-Fluoro-4-methyl-5-(trifluoroethylsulfinyl)phenyl]-5-amino-3-(trifluoromethyl)-1H-1,2,4-triazole
- Structure : Optically active triazole with sulfinyl and trifluoromethyl groups.
- Activity : High pesticidal efficacy due to chiral sulfinyl moiety.
- Comparison : Fluorine substituents enhance lipid solubility, differing from the target compound’s chlorine-based hydrophobicity .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Substituent Effects : Chlorine and chloromethyl groups enhance electrophilicity and lipophilicity, favoring interactions with hydrophobic biological targets . In contrast, sulfonamide or thione groups improve solubility and hydrogen-bonding capacity .
- Pharmacological vs. Pesticidal Use: Triazoles with complex heterocycles (e.g., asundexian) are tailored for drug development, while pesticidal derivatives (e.g., difenoconazole) prioritize environmental stability .
- Isomer Differences : 1,2,3-Triazole isomers (e.g., 1-(4-(chloromethyl)phenyl)-1H-1,2,3-triazole) exhibit distinct electronic properties due to nitrogen positioning, affecting binding affinity .
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves:
- Formation of the 1,2,4-triazole ring or its derivatives.
- Introduction of the chloromethyl group on the aromatic ring.
- Coupling of the substituted phenyl moiety to the triazole nitrogen.
A key intermediate in related syntheses is 3-chloromethyl-1,2,4-triazolin-5-one , which shares structural features with the target compound and has been extensively studied for its preparation methods.
Preparation of 3-Chloromethyl-1,2,4-triazolin-5-one as a Model Intermediate
A superior and industrially applicable method for preparing 3-chloromethyl-1,2,4-triazolin-5-one involves the use of alkyl or aryl sulfonic acid salts of semicarbazide hydrochloride. This process offers advantages such as:
- Elevated reaction temperatures with less decomposition.
- Faster reaction times.
- Higher purity of the final product.
Reaction conditions and steps include:
- Reacting semicarbazide sulfonic acid salts with appropriate methyl orthoesters.
- Using aqueous acids such as 0.5 to 5 N hydrochloric acid or trifluoroacetic acid.
- Isolation by concentration, brine addition (e.g., aqueous sodium chloride), cooling, and filtration.
This method is a one-pot, efficient synthesis suitable for scale-up and provides a high-purity intermediate for further transformations.
Preparation of 1,2,4-Triazole Sodium Salt as a Precursor
The sodium salt of 1,2,4-triazole is a crucial precursor in synthesizing substituted triazoles, including the target compound. Three main preparation methods for this salt are documented:
| Method Number | Description | Key Features | References |
|---|---|---|---|
| 1 | Reaction of 1,2,4-triazole with sodium methylate in methanol | Equimolar mixing, solvent removal, toluene treatment; yields solid reaction mixture used directly in synthesis | European Patents EP 0053307, EP 0126430 |
| 2 | Reaction of 1,2,4-triazole with sodium hydride (NaH) in dry dimethylformamide (DMF) | Room temperature reaction, no isolation of salt, direct use of DMF solution in further steps | US Patents 4737508, 4518415; EP 47594; JP 02-15297 |
| 3 | Reaction of 1,2,4-triazole with sodium amide (NaNH2) in liquid ammonia | Classical method reported in J. Am. Chem. Soc. (1927) | J. Am. Chem. Soc. 49, 1927 |
The first method is widely used for producing a crude sodium salt solid, which is hygroscopic and unstable but sufficient for subsequent synthesis steps. The second method allows for in situ generation in solution, facilitating further reactions without isolation. The third method is less commonly applied due to handling difficulties with liquid ammonia.
Specific Preparation Route for 1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole
While direct literature specifically detailing the synthesis of 1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole is limited, the general approach involves:
Chloromethylation of 5-chlorophenyl derivatives : Introduction of a chloromethyl group ortho to the chloro substituent on the phenyl ring, typically via chloromethylation reactions using formaldehyde and hydrochloric acid or other chloromethylating agents.
N-Substitution of 1H-1,2,4-triazole : The prepared chloromethyl-5-chlorophenyl intermediate is reacted with 1H-1,2,4-triazole or its sodium salt to form the N-substituted triazole.
Purification : The product is isolated by crystallization or chromatographic methods to achieve high purity.
Data Table: Summary of Preparation Methods and Conditions
Research Findings and Practical Considerations
The use of sulfonic acid salts of semicarbazide improves the yield and purity of triazole intermediates by reducing decomposition and side reactions during cyclization.
The sodium salt of 1,2,4-triazole is a versatile intermediate but challenging to isolate in pure form due to isomeric mixtures and hygroscopicity. Preparation methods focus on generating reactive intermediates usable directly in subsequent steps to avoid instability issues.
Chloromethylation reactions must be carefully controlled to avoid over-chlorination and side products. The positioning of substituents on the phenyl ring influences reactivity and selectivity.
N-alkylation of 1H-1,2,4-triazole with chloromethylated aromatic compounds is typically performed under basic conditions to facilitate nucleophilic substitution on the chloromethyl group.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole?
- Methodological Answer : The compound is typically synthesized via hydroxymethylation of 1H-1,2,4-triazole derivatives followed by chlorination. For example:
Hydroxymethylation : React 1H-1,2,4-triazole with paraformaldehyde in the presence of a catalyst (e.g., HCl) to yield 1-(hydroxymethyl)-1,2,4-triazole .
Chlorination : Treat the hydroxymethyl intermediate with thionyl chloride (SOCl₂) to replace the hydroxyl group with a chloromethyl group .
Functionalization : Introduce the 5-chloro-2-(chloromethyl)phenyl substituent via nucleophilic substitution or coupling reactions (e.g., using oxadiazole intermediates) .
- Key Characterization : Validate each step using IR (C-Cl stretch at ~600–800 cm⁻¹), H NMR (chloromethyl protons at δ ~4.5–5.0 ppm), and elemental analysis .
Q. How is the compound characterized to confirm its structural identity?
- Methodological Answer :
- Spectroscopy :
- H NMR : Identify aromatic protons (δ 7.0–8.0 ppm), chloromethyl protons (δ ~4.5–5.0 ppm), and triazole protons (δ 8.0–9.0 ppm) .
- C NMR : Confirm aromatic carbons (110–140 ppm) and chlorinated carbons (40–50 ppm for CH₂Cl) .
- Mass Spectrometry : Look for molecular ion peaks matching the molecular weight (e.g., m/z 257.05 for C₉H₇Cl₂N₃) .
- Elemental Analysis : Ensure C, H, N, and Cl percentages align with theoretical values (±0.3% tolerance) .
Q. What pharmacological activities are associated with this compound?
- Methodological Answer : While direct data on this compound is limited, structurally similar 1,2,4-triazole derivatives exhibit:
- COX-2 Inhibition : Assess via in vitro enzyme inhibition assays (e.g., using human recombinant COX-2 and colorimetric detection of prostaglandin metabolites) .
- Antimicrobial Activity : Test against Gram-positive/negative bacteria using broth microdilution (MIC values <50 µg/mL indicate potency) .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
- Methodological Answer :
- Computational Guidance : Use density functional theory (DFT) to predict reactive sites. For example, calculate Fukui indices to identify nucleophilic/electrophilic centers on the triazole ring .
- Protecting Groups : Temporarily block reactive positions (e.g., using tert-butyldimethylsilyl groups) to direct substitution to the 5-chloro-2-(chloromethyl)phenyl site .
- Reaction Monitoring : Track intermediates via LC-MS to adjust conditions (e.g., temperature, solvent polarity) in real time .
Q. How to resolve contradictions in spectral data during characterization?
- Methodological Answer :
- Cross-Validation : Compare experimental H NMR shifts with simulated spectra from quantum mechanical calculations (e.g., using Gaussian or ORCA software) .
- Error Analysis : Apply statistical methods (e.g., standard deviation of elemental analysis results) to assess measurement reliability .
- Alternative Techniques : Use X-ray crystallography (if crystals are obtainable) or 2D NMR (e.g., COSY, HSQC) to resolve ambiguities .
Q. What strategies optimize yield in large-scale syntheses?
- Methodological Answer :
- Reactor Design : Use continuous-flow reactors to enhance mixing and heat transfer for exothermic chlorination steps .
- Solvent Optimization : Replace traditional solvents (e.g., DCM) with greener alternatives (e.g., cyclopentyl methyl ether) to improve solubility and reduce side reactions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ or FeCl₃) to accelerate substitution reactions; monitor via TLC .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental molecular weights?
- Methodological Answer :
Purity Check : Perform HPLC to detect impurities (e.g., unreacted starting materials or byproducts like 1-(hydroxymethyl) derivatives) .
Isotopic Peaks : Analyze mass spectra for Cl/Cl isotopic patterns (expected 3:1 ratio for dichlorinated compounds) .
Reaction Stoichiometry : Recalculate molar ratios using error propagation formulas (e.g., ) to identify measurement errors .
Experimental Design Considerations
Q. What safety protocols are critical when handling chloromethyl intermediates?
- Methodological Answer :
- Containment : Use sealed reactors and gloveboxes to prevent exposure to volatile chloromethyl compounds (carcinogenic risk) .
- Neutralization : Quench excess SOCl₂ with ice-cold sodium bicarbonate before disposal .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and respirators with organic vapor cartridges .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
